Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)
CAS No.: 161143-84-6
Cat. No.: VC0064027
Molecular Formula: C6H7N3O2S
Molecular Weight: 185.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161143-84-6 |
|---|---|
| Molecular Formula | C6H7N3O2S |
| Molecular Weight | 185.21 g/mol |
| IUPAC Name | 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12) |
| Standard InChI Key | RZRKOUNCCXZTKU-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(NC1=S)N)CC(=O)O |
| Canonical SMILES | C1=NC(=C(NC1=S)N)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is a heterocyclic compound with a pyrazine core structure that includes several functional groups contributing to its chemical behavior and potential biological activities. The compound is characterized by a pyrazine ring with an amino group, a thioxo group, and an acetic acid side chain.
Basic Chemical Information
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 161143-84-6 |
| Molecular Formula | C6H7N3O2S |
| Molecular Weight | 185.21 g/mol |
| IUPAC Name | 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid |
| Synonym | (3-AMINO-5-THIOXO-4,5-DIHYDROPYRAZIN-2-YL)ACETIC ACID |
| PubChem Compound ID | 45099934 |
Structural Features and Chemical Identifiers
The structure of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) comprises a pyrazine ring as the core scaffold with specific functional groups that define its chemical identity. The key structural elements include:
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A pyrazine heterocyclic core (a six-membered ring with two nitrogen atoms in para positions)
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An amino group (-NH2) at position 3 of the pyrazine ring
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A thioxo group (=S) at position 5, creating a 4,5-dihydro-5-thioxo moiety
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An acetic acid side chain (-CH2COOH) attached to position 2 of the pyrazine ring
For computational chemistry and database purposes, the compound is further characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12) |
| Standard InChIKey | RZRKOUNCCXZTKU-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(NC1=S)N)CC(=O)O |
| Canonical SMILES | C1=NC(=C(NC1=S)N)CC(=O)O |
Physical and Chemical Properties
The physical and chemical properties of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) are influenced by its structural features and the functional groups present in the molecule.
| Property | Description/Value |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Not specifically reported |
| Solubility | Likely soluble in polar solvents due to the carboxylic acid and amino groups |
| Melting Point | Not specifically reported |
Chemical Reactivity
The chemical reactivity of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is influenced by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The amino group can undergo N-acylation, N-alkylation, and diazonium formation reactions.
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The thioxo group can undergo oxidation, alkylation, and nucleophilic substitution reactions.
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The pyrazine ring can participate in various electrophilic and nucleophilic substitution reactions.
Structure-Activity Relationships and Related Compounds
Related Pyrazine Derivatives
Several pyrazine derivatives with structural similarities to Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) have been investigated for their biological activities:
Structure-Activity Relationships
Based on studies of related compounds, several structure-activity relationships can be proposed for Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI):
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Influence of the Thioxo Group: The thioxo group at position 5 may contribute significantly to potential antimicrobial activity, as observed in other thioxo-containing heterocycles .
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Role of the Amino Group: The amino group at position 3 may serve as a hydrogen bond donor, potentially enhancing binding to biological targets.
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Importance of the Acetic Acid Side Chain: The acetic acid moiety may influence both pharmacokinetic properties (solubility, membrane permeability) and pharmacodynamic interactions (binding to target proteins).
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Pyrazine Ring Substitution Pattern: The specific substitution pattern on the pyrazine ring, with functional groups at positions 2, 3, and 5, creates a unique electronic distribution that may define its biological interactions.
Research Status and Future Directions
Future Research Directions
Several promising research directions can be proposed for Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI):
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Synthesis Optimization: Development of efficient and scalable synthesis methods for the compound and its derivatives.
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Comprehensive Biological Activity Screening: Systematic evaluation of antimicrobial, anticancer, and other biological activities.
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Structure Modification Studies: Design and synthesis of analogs with modified substituents to establish detailed structure-activity relationships.
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Mechanistic Studies: Investigation of the molecular mechanisms underlying any observed biological activities.
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Prodrug Development: Exploration of ester and other derivatives to enhance pharmacokinetic properties, similar to approaches used with pyrazinoic acid esters .
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